molecular formula C19H25N3O4 B4526629 ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate

ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate

Cat. No.: B4526629
M. Wt: 359.4 g/mol
InChI Key: FJLYIRJLOYRWIY-UHFFFAOYSA-N
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Description

The compound ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate (hereafter referred to as the "target compound") is a piperidine derivative featuring:

  • An ethyl carboxylate group at the 1-position of the piperidine ring.
  • A 4-amino substituent linked via an acetyl group to a 5-methoxyindole moiety.

This structure combines a heterocyclic piperidine core with aromatic indole and ester functionalities, making it a candidate for diverse biological activities, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

ethyl 4-[[2-(5-methoxyindol-1-yl)acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-26-19(24)21-10-7-15(8-11-21)20-18(23)13-22-9-6-14-12-16(25-2)4-5-17(14)22/h4-6,9,12,15H,3,7-8,10-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLYIRJLOYRWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group at the 5-position.

The next step involves the acylation of the indole derivative with an appropriate acylating agent, such as acetyl chloride, to form the intermediate compound. This intermediate is then reacted with ethyl 4-aminopiperidine-1-carboxylate under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways within the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares the target compound with key structural analogs identified in the literature:

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound 4-{[(5-Methoxy-1H-indol-1-yl)acetyl]amino} C₁₉H₂₄N₃O₄ 358.41 Hypothetical; structural features suggest potential enzyme inhibition or receptor binding. -
Ethyl 4-(2-(4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl)ethyl)piperidine-1-carboxylate (416) 4-(2-(4-(5-Methoxyindol-3-yl)piperidin-1-yl)ethyl) C₂₂H₃₀N₃O₃ 384.50 Synthesized via tandem hydroformylation/Fischer indolization; no bioactivity reported .
Ethyl 4-[(2-Amino-4-chlorophenyl)amino]-1-piperidinecarboxylate 4-[(2-Amino-4-chlorophenyl)amino] C₁₄H₁₉ClN₃O₂ 296.78 Structural analog listed in commercial tariffs; chlorophenyl substitution may enhance stability .
Ethyl 4-Hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate 4-Hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl] C₂₇H₃₁N₃O₄ 461.56 Exhibits antibacterial and antitumor properties; acetyl-piperidine linker critical for activity .
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid 4-Carboxy-1-[2-(indol-5-yloxy)ethyl] C₁₆H₂₀N₂O₃ 288.34 Carboxylic acid group enhances solubility; ether linker differs from acetyl-amino in target compound .

Key Structural Differences and Implications

Indole Substitution :

  • The target compound’s 5-methoxyindole group (position 1-linked) contrasts with 3-substituted indoles in analogs like compound 416 . Indole position and substituents (e.g., methoxy vs. chlorine) influence binding affinity to targets like serotonin receptors or enzymes .

Carboxylate Group :

  • The ethyl ester in the target compound is a common prodrug strategy to improve membrane permeability, whereas tert-butyl esters () or carboxylic acids () alter solubility and metabolic stability .

Biological Activity

Chemical Structure and Properties

EPI is a synthetic derivative of indole, which is a common scaffold in many biologically active compounds. The molecular formula for EPI is C16H20N2O3C_{16}H_{20}N_2O_3, and its structure features an indole moiety linked to a piperidine ring via an acetylamino group.

Molecular Structure

ComponentDescription
Indole Moiety5-methoxy-1H-indole
Acetyl GroupAttached to the indole nitrogen
Piperidine RingProvides structural stability
Carboxylate GroupContributes to solubility and reactivity

Anticancer Properties

Research indicates that EPI exhibits significant anticancer activity. In vitro studies have shown that EPI can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of apoptotic regulators such as Bcl-2 and Bax.

Neuroprotective Effects

EPI has also been studied for its neuroprotective properties. In animal models of neurodegenerative diseases, EPI administration resulted in reduced neuronal death and improved cognitive function. The compound appears to exert its effects by reducing oxidative stress and inflammation in neural tissues.

Antimicrobial Activity

Preliminary studies suggest that EPI possesses antimicrobial properties against both bacterial and fungal strains. The compound demonstrated inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus, and exhibited antifungal activity against Candida albicans.

The biological activities of EPI can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : EPI influences multiple signaling pathways involved in cell survival and apoptosis.
  • Antioxidant Activity : The compound scavenges free radicals, thereby protecting cells from oxidative damage.
  • Interaction with Receptors : EPI may interact with various receptors, including those involved in neurotransmission and immune responses.

Case Studies

Several case studies have highlighted the potential therapeutic applications of EPI:

  • Breast Cancer Study : A study conducted on MCF-7 breast cancer cells revealed that EPI treatment led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
  • Neuroprotection in Alzheimer's Model : In a transgenic mouse model of Alzheimer's disease, EPI treatment resulted in significant improvements in memory performance on behavioral tests compared to untreated controls.
  • Antimicrobial Efficacy : A clinical trial assessed the efficacy of EPI as an adjunct therapy for patients with recurrent urinary tract infections, showing a marked reduction in infection rates compared to standard antibiotic treatment alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate
Reactant of Route 2
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ethyl 4-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-1-piperidinecarboxylate

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